1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol
Description
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGVZARUASQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), organolithium compounds
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, nitriles, various organometallic derivatives
Scientific Research Applications
Chemistry
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide.
- Reduction : This compound can be reduced to yield cyclopropane derivatives using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, allowing the introduction of different functional groups.
Research indicates that this compound exhibits significant biological activities, particularly in:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary data suggest that it may possess anticancer properties by inducing apoptosis in cancer cells. For instance, it has been tested against human cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving the inhibition of topoisomerase activity.
| Biological Activity | Target Cells | Mechanism |
|---|---|---|
| Antimicrobial | Various | Inhibition of microbial growth |
| Anticancer | HeLa, A549 | Induction of apoptosis, topoisomerase inhibition |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : A study published in Marine Drugs highlighted the compound's ability to inhibit cell growth in human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cell lines. The research indicated that it could induce mitochondrial apoptosis, leading to cell death.
- Antimicrobial Research : Another investigation focused on its antimicrobial properties against gram-positive and gram-negative bacteria, showcasing its potential as an effective antimicrobial agent.
- Synthetic Chemistry : Research has demonstrated its utility as a precursor for synthesizing other bioactive compounds through various chemical transformations.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and cyclopropane moiety critically impact physicochemical properties. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring |
|---|---|---|---|---|
| 1-(3-Bromo-4-methoxyphenyl)cyclopropan-1-ol | 1242314-65-3 | C₁₀H₁₁BrO₂ | 243.10 | 3-Br, 4-OCH₃ |
| 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol | 1504931-98-9 | C₉H₈ClFO | 186.61 | 2-Cl, 3-F |
| 1-(3,4-Dichlorophenyl)cyclopropan-1-ol | 1248294-93-0 | C₉H₇Cl₂O | 203.10 | 3-Cl, 4-Cl |
| 1-(4-Fluorophenyl)cyclopropan-1-ol | Not Provided | C₉H₉FO | 152.17 | 4-F |
| 1-(Benzenesulfonyl)cyclopropan-1-ol | Not Provided | C₉H₁₀O₃S | 198.24 | Benzenesulfonyl |
Key Observations :
- Bromine vs. Halogens : The bromine substituent in the target compound increases molecular weight and polarizability compared to chloro/fluoro analogs (e.g., 186.61 g/mol for 2-Cl,3-F vs. 243.10 g/mol for 3-Br,4-OCH₃) .
Biological Activity
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological mechanisms, research findings, and applications associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a cyclopropanol ring substituted with a brominated methoxyphenyl group. The synthesis typically involves cyclopropanation reactions, where appropriate precursors are reacted under controlled conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzymatic activity and receptor function, resulting in diverse biological effects such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Antimicrobial effects
The exact pathways through which these effects occur remain an area of active research.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been investigated through several studies, highlighting its ability to induce cytotoxicity in cancer cell lines. For instance, it has been reported to exhibit significant activity against human cancer cell lines such as:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Induces apoptosis via mitochondrial pathways |
| A549 | 4.29 | Inhibits proliferation and activates MAPK signaling pathways |
| HCT116 | 6.0 | Alters DNA repair mechanisms |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study conducted on A549 lung cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through the activation of ROS production and modulation of the PI3K/Akt pathway .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to support its potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol, and how do reaction conditions influence yield?
- Methodology : Cyclopropanol derivatives are typically synthesized via cyclopropanation of α,β-unsaturated ketones or esters using transition metal catalysts (e.g., Ni, Rh) or Simmons–Smith reagents. For example, Ni-catalyzed C(sp³)–O bond activation can generate cyclopropanols from β-keto esters or related precursors . Key factors include:
- Substrate pre-functionalization : Bromine and methoxy groups may require protection to avoid side reactions.
- Catalyst selection : Nickel catalysts (e.g., Ni(COD)₂) with ligands like bipyridine enhance regioselectivity.
- Temperature control : Low temperatures (−20°C to 0°C) minimize ring-opening side reactions.
- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation in solvents like dichloromethane/hexane.
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 113 K) to reduce thermal motion .
- Refinement : Use SHELXL for structure solution and refinement. Parameters include R-factor (<0.08), data-to-parameter ratio (>15:1), and validation via CCDC deposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) reveals cyclopropane protons as multiplets (δ 1.2–2.0 ppm) and aryl protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the quaternary cyclopropane carbon (δ 28–32 ppm) .
- IR : Stretch frequencies for -OH (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹).
- HRMS : Use ESI or EI modes to verify molecular ion ([M+H]⁺) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The strained cyclopropane ring can undergo ring-opening under electrophilic or radical conditions. For example:
- Buchwald–Hartwig amination : The bromine substituent enables C–N coupling, but the cyclopropane may remain intact if Pd(0) catalysts (e.g., Pd₂(dba)₃) and mild bases (K₃PO₄) are used .
- Radical reactions : Cyclopropanols act as radical traps; the hydroxyl group stabilizes transition states via hydrogen bonding .
- Experimental Design : Use DFT (B3LYP/6-31G*) to model transition states and compare with kinetic data (e.g., Eyring plots).
Q. How can computational chemistry predict the compound’s stability and tautomeric forms?
- Methodology :
- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level. Analyze HOMO-LUMO gaps for redox stability.
- Tautomerism : Evaluate enol-keto tautomerization using Gibbs free energy differences (ΔG) in solvent models (e.g., PCM for ethanol) .
Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. XRD)?
- Conflict Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
